REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH:7]=[CH2:8])[CH:2]1[O:4][CH2:3]1.[CH3:9][SiH:10]1[O:17][SiH:16]([CH3:18])[O:15][SiH:14]([CH3:19])[O:13][SiH:12]([CH3:20])[O:11]1>COCCOCCOC.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[O:4]1[CH2:3][CH:2]1[CH2:1][O:5][CH2:6][CH2:7][CH2:8][Si:16]1([CH3:18])[O:17][Si:10]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:9])[O:11][Si:12]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:20])[O:13][Si:14]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:19])[O:15]1 |f:3.4.5|
|
Name
|
|
Quantity
|
57.1 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
were added very rapidly with vigorous stirring
|
Type
|
CUSTOM
|
Details
|
rising to 195° C
|
Type
|
ADDITION
|
Details
|
had dropped to 130° C
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
STIRRING
|
Details
|
by stirring the reaction mixture at 60°-70° C. at a vacuum of 0.1 hPa
|
Type
|
CUSTOM
|
Details
|
produced by an oil pump
|
Type
|
DISTILLATION
|
Details
|
The slightly yellowish crude product (77.8%), nD20 : 1.4633, was subjected to a fractional vacuum distillation
|
Type
|
DISTILLATION
|
Details
|
The compound (21) distilled at about 335° C.
|
Type
|
CUSTOM
|
Details
|
1 hPa as a clear, viscous liquid, the greater portion polymerizing
|
Name
|
|
Type
|
|
Smiles
|
O1C(COCCC[Si]2(O[Si](O[Si](O[Si](O2)(C)CCCOCC2CO2)(C)CCCOCC2CO2)(C)CCCOCC2CO2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |